molecular formula C20H21N5O2 B10989322 3-methyl-1-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)quinoxalin-2(1H)-one

3-methyl-1-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)quinoxalin-2(1H)-one

Cat. No.: B10989322
M. Wt: 363.4 g/mol
InChI Key: WFRUBSGSOWFYMI-UHFFFAOYSA-N
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Description

3-methyl-1-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)quinoxalin-2(1H)-one is a complex organic compound that belongs to the quinoxaline family This compound is characterized by its quinoxaline core, which is substituted with a methyl group, a piperazine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)quinoxalin-2(1H)-one typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the quinoxaline derivative reacts with a piperazine derivative in the presence of a suitable base.

    Attachment of the Pyridine Moiety: The pyridine moiety is attached via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Alcohol derivatives of the quinoxaline core.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-methyl-1-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)quinoxalin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, bacterial infections, and neurological disorders.

    Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and its potential as a drug candidate.

    Chemical Biology: It serves as a probe to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-methyl-1-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can intercalate with DNA, inhibiting the replication of cancer cells. The piperazine and pyridine moieties may enhance binding affinity and selectivity towards certain biological targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds like 2,3-dimethylquinoxaline and 2-phenylquinoxaline share the quinoxaline core but differ in their substituents.

    Piperazine Derivatives: Compounds such as 1-(2-pyridyl)piperazine and 1-(4-methylpiperazin-1-yl)ethanone have similar piperazine structures but lack the quinoxaline core.

    Pyridine Derivatives: Compounds like 2-aminopyridine and 2-chloropyridine contain the pyridine moiety but differ in their overall structure.

Uniqueness

3-methyl-1-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)quinoxalin-2(1H)-one is unique due to its combination of a quinoxaline core, a piperazine ring, and a pyridine moiety. This unique structure imparts specific biological activities and chemical reactivity that are not observed in simpler analogs.

This compound’s distinct combination of functional groups makes it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C20H21N5O2

Molecular Weight

363.4 g/mol

IUPAC Name

3-methyl-1-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]quinoxalin-2-one

InChI

InChI=1S/C20H21N5O2/c1-15-20(27)25(17-7-3-2-6-16(17)22-15)14-19(26)24-12-10-23(11-13-24)18-8-4-5-9-21-18/h2-9H,10-14H2,1H3

InChI Key

WFRUBSGSOWFYMI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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